(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Generic dapoxetine manufacturers require the exact (R)-enantiomer impurity standard for HPLC method validation and ANDA regulatory submissions; substitution with racemic or (S)-enantiomer compromises quantification accuracy. • (R)-enantiomer reference standard for HPLC-UV/LC-MS/MS impurity profiling and degradation tracking. • ≥97% purity ensures chromatographic specificity; distinct [M+H]+ = 279.1 m/z for LC-MS confirmation. • Supplied with comprehensive characterization data (COA, NMR, HPLC) for GMP quality control.

Molecular Formula C19H18O2
Molecular Weight 278.351
CAS No. 156453-53-1
Cat. No. B597689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL
CAS156453-53-1
Molecular FormulaC19H18O2
Molecular Weight278.351
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1
InChIKeyVFVBVEMVTNQIMZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapoxetine Hydroxy Impurity Procurement Guide


(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL (CAS 156453-53-1), also designated (αR)-α-[2-(1-Naphthalenyloxy)ethyl]benzenemethanol, is a chiral organic compound with molecular formula C19H18O2 and molecular weight 278.35 g/mol . This compound is definitively characterized as the (R)-enantiomer of the hydroxylated derivative of dapoxetine, functioning as a specified impurity (Dapoxetine Hydroxy Impurity) within the analytical and quality control frameworks for the selective serotonin reuptake inhibitor (SSRI) dapoxetine [1]. Its procurement is driven by regulatory analytical requirements rather than direct biological activity, distinguishing it from API procurement workflows.

Regulatory analytical requirement for dapoxetine impurity control
Exact (R)-enantiomer needed for chromatographic specificity
High-purity reference standard workflow for ANDA submissions

Why Generic Substitution Fails for Dapoxetine Hydroxy Impurity


Substituting (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL with a racemic mixture, the (S)-enantiomer (CAS 156453-50-8), or any structural analog lacking the specific chiral center is analytically invalid. The compound's primary value resides in its function as a Pharmacopeial Reference Standard and Impurity Marker . Regulatory submissions (e.g., ANDA) require identification, quantification, and control of specified impurities, which necessitates the use of the exact (R)-enantiomer standard [1]. Using a different enantiomer or a non-chiral analog introduces systematic error in chromatographic retention time matching and quantification [2]. The following evidence quantifies the specific analytical parameters that define this compound's procurement specifications.

Racemic or (S)-enantiomer substitution
Using the racemate or the (S)-enantiomer (CAS 156453-50-8) invalidates retention-time matching and chiral purity quantification required by regulatory monographs.
Non-chiral structural analog
Any analog lacking the defined (R)-stereocenter introduces systematic error in impurity marker identification and may not co-elute with the target impurity peak.
Lower-purity or technical-grade material
Batches without validated HPLC purity (≥98%) may shift calibration curves and compromise limit-of-quantification accuracy.

Quantitative Procurement Evidence for Dapoxetine Hydroxy Impurity


Polarimetry-Verified (R)-Configuration

This compound is the specific (R)-enantiomer, confirmed by its canonical SMILES O[C@H](CCOC1=CC=CC2=CC=CC=C21)C1=CC=CC=C1 which defines the stereocenter . The absolute configuration is verified via specific optical rotation [α]D measurements, providing a quantitative identifier that distinguishes it from the (S)-enantiomer (CAS 156453-50-8) and racemic mixtures .

Polarimetry-Verified (R)-Configuration
Head-to-head comparison
(R)-enantiomer vs (S)-enantiomer
Confirms stereochemical identity for method specificity
Chiral HPLC or polarimetry per Certificate of Analysis
Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

HPLC Purity Validation vs. Technical Grade

Suppliers such as GalChimia and Bidepharm specify a purity of ≥98% (HPLC) for this impurity standard [1]. This high purity is essential for its use as a calibration standard. In contrast, generic 'technical grade' or lower purity batches of this chemical may be available but lack the validated purity data required for quantitative analytical procedures.

HPLC Purity Validation
Reported specification
≥98% (HPLC)
Supports calibration-standard accuracy requirements
Validated HPLC method per manufacturer; undefined for technical grade
Analytical Method Validation Reference Standard HPLC

Verified Chromatographic Separation from Dapoxetine

The compound is a known and specified impurity of dapoxetine, with established chromatographic methods confirming its baseline separation from the API dapoxetine (CAS 119356-77-3) under standard reverse-phase HPLC conditions [1]. The hydroxy impurity, representing a metabolic or degradation pathway (N-demethylation to hydroxy), is a key marker in forced degradation studies.

Chromatographic Separation from Dapoxetine
Class-level inference
Baseline resolved (Rs > 1.5)
Enables stability-indicating method development
Reverse-phase HPLC-UV; distinct retention time from dapoxetine API
Impurity Profiling Method Development Forced Degradation

Application Scenarios for Dapoxetine Hydroxy Impurity


ANDA Method Validation for Dapoxetine

Pharmaceutical companies developing generic dapoxetine require this exact (R)-enantiomer standard to validate HPLC methods for impurity quantification. The ≥98% purity [1] and verified (R)-configuration are critical for meeting regulatory specificity and accuracy requirements in ANDA submissions [2].

Forced Degradation and Stability-Indicating Methods

Analytical R&D laboratories use this compound as a reference marker to identify and quantify the hydroxy degradation product formed under oxidative or metabolic stress conditions of dapoxetine. Its distinct chromatographic peak ensures accurate tracking of degradation pathways [1].

QC Release Testing for Dapoxetine API and Finished Dosage

QC departments in pharmaceutical manufacturing use this high-purity standard as a calibrator or system suitability standard for routine HPLC-UV analysis of dapoxetine batches, ensuring that the hydroxy impurity level remains below the ICH Q3A qualification threshold.

Forensic Toxicology and Clinical Metabolite Confirmation

Clinical and forensic labs may procure this compound as an analytical standard for confirming the identity of the N-demethylated hydroxy metabolite of dapoxetine in biological matrices using LC-MS/MS, leveraging its distinct molecular ion ([M+H]+ = 279.1 m/z) and retention time.

Application
Selection Property
Validation Focus
ANDA Method Validation for Dapoxetine
Exact (R)-enantiomer standard with ≥98% purity
Regulatory specificity and accuracy requirements
Forced Degradation and Stability-Indicating Methods
Verified chromatographic resolution from API
Accurate degradation-pathway tracking
QC Release Testing for Dapoxetine API
High-purity calibrator standard
ICH Q3A impurity threshold compliance
Metabolite Confirmation in Research Matrices
Defined molecular ion and retention time
LC-MS/MS identity confirmation in biological research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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